

Spectroscopic Profile of Isothiazol-4-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isothiazol-4-ylmethanol*

Cat. No.: *B186559*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazol-4-ylmethanol is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and development. This technical guide provides a detailed overview of the spectroscopic characteristics of **Isothiazol-4-ylmethanol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a combination of data derived from related structures and predicted values based on established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided to facilitate further research and verification.

Predicted Spectroscopic Data

The following tables summarize the predicted and estimated spectroscopic data for **Isothiazol-4-ylmethanol**. These values are derived from data for the parent isothiazole, related substituted isothiazoles, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **Isothiazol-4-ylmethanol**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H3	~8.7	Singlet	-	The proton at position 3 is expected to be the most deshielded aromatic proton.
H5	~8.5	Singlet	-	The proton at position 5 is also significantly deshielded.
-CH ₂ -	~4.7	Singlet	-	The methylene protons are adjacent to the aromatic ring and the hydroxyl group.
-OH	Variable	Broad Singlet	-	The chemical shift is dependent on concentration and solvent.

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for **Isothiazol-4-ylmethanol**

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
C3	~155	The carbon adjacent to the nitrogen atom.
C4	~145	The carbon bearing the methanol substituent.
C5	~120	The carbon adjacent to the sulfur atom.
-CH ₂ -	~60	The methylene carbon.

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Isothiazol-4-ylmethanol**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3600-3200	Broad, Strong	O-H Stretch	Alcohol
3100-3000	Medium	C-H Stretch	Aromatic (Isothiazole ring)
2950-2850	Medium	C-H Stretch	Aliphatic (-CH ₂ -)
1600-1450	Medium to Weak	C=C and C=N Stretch	Aromatic (Isothiazole ring)
1050-1000	Strong	C-O Stretch	Primary Alcohol

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Isothiazol-4-ylmethanol**

m/z	Predicted Relative Intensity (%)	Ion	Notes
115	100	[M] ⁺	Molecular ion peak. The molecular formula is C ₄ H ₅ NOS.
114	40	[M-H] ⁺	Loss of a hydrogen radical.
86	60	[M-CHO] ⁺	Loss of a formyl radical.
85	30	[M-CH ₂ O] ⁺	Loss of formaldehyde.
58	20	[C ₂ H ₂ S] ⁺	Fragment of the isothiazole ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Isothiazol-4-ylmethanol** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

- **^{13}C NMR Acquisition:**
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ^1H) or the residual solvent signal (77.16 ppm for CDCl_3 in ^{13}C).

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Thin Film (for neat liquids/oils):** Place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - **KBr Pellet (for solids):** Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a translucent pellet using a hydraulic press.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition:**
 - Record a background spectrum of the empty sample compartment or the KBr pellet holder.
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- **Data Processing:** The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

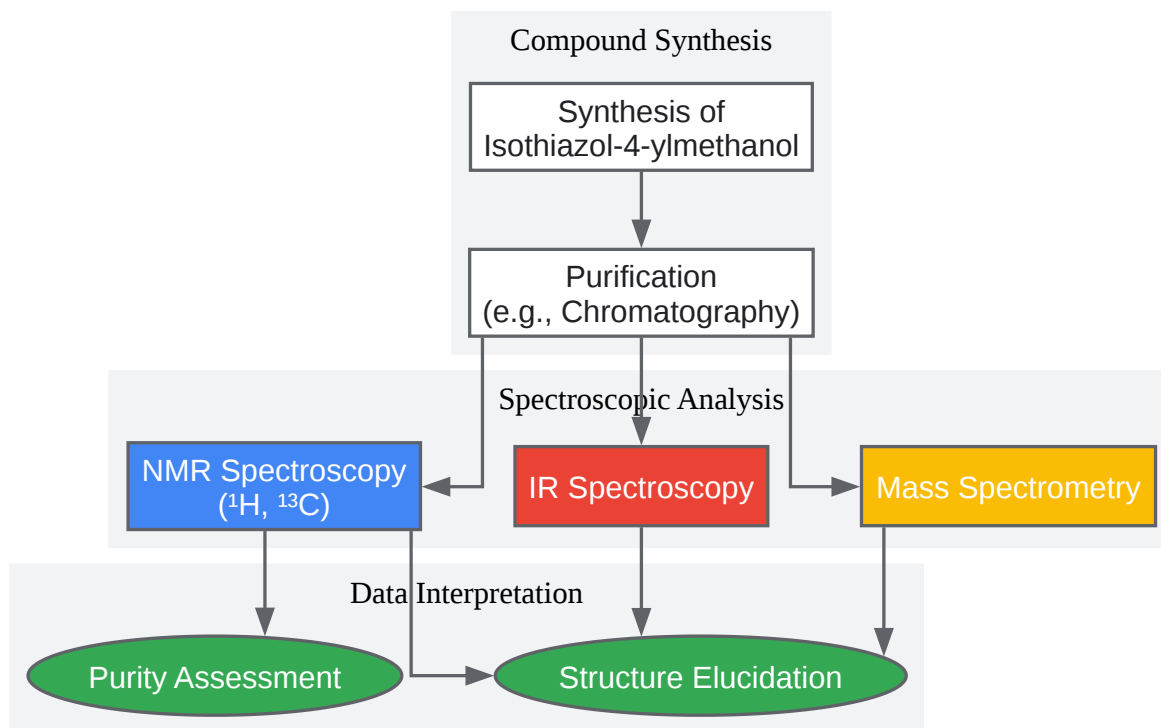
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Acquisition:
 - EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC). The standard electron energy is 70 eV.
 - ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatograph (LC).
 - Acquire data over a mass-to-charge (m/z) range of 50-500.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like **Isotiazol-4-ylmethanol**.

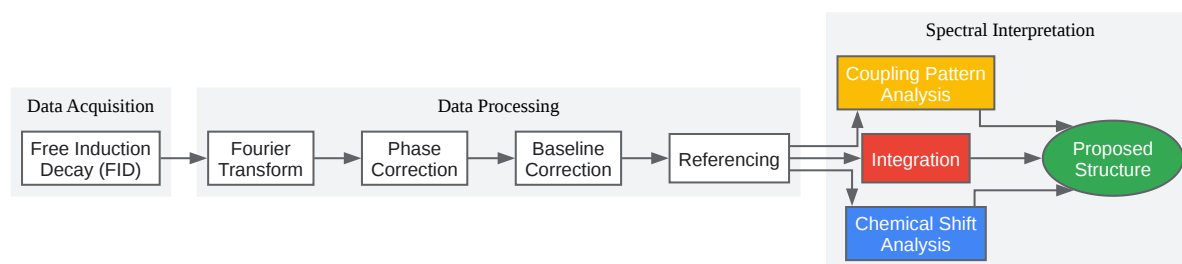


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Caption: Workflow for Synthesis and Spectroscopic Characterization.

NMR Data Processing and Interpretation

This diagram outlines the steps involved in processing and interpreting NMR data for structural elucidation.



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Caption: NMR Data Processing and Interpretation Workflow.

- To cite this document: BenchChem. [Spectroscopic Profile of Isothiazol-4-ylmethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b186559#spectroscopic-data-nmr-ir-ms-of-isothiazol-4-ylmethanol\]](https://www.benchchem.com/product/b186559#spectroscopic-data-nmr-ir-ms-of-isothiazol-4-ylmethanol)

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com